![molecular formula C19H29N7O2 B2815392 1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 923674-55-9](/img/structure/B2815392.png)
1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives can vary greatly depending on the specific compound. For instance, some purine derivatives have been synthesized via condensation reactions of corresponding azo dyes with certain urea derivatives .Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a two-ring structure, composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions. For example, xanthine, a type of purine, can be converted to uric acid by the action of the enzyme xanthine oxidase .Physical And Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary. For example, xanthine is a white solid that decomposes upon melting and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
The synthesis and study of triazino and triazolo purine derivatives have shown significant promise in medicinal chemistry. For instance, certain synthesized compounds demonstrated considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. These compounds, through their structural modifications, offer potential pathways for the development of new anticancer agents (Ashour et al., 2012).
Antimicrobial Activity
Additionally, synthesized compounds exhibited notable antimicrobial activities, with some being as active as ampicillin against certain strains of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ashour et al., 2012).
Synthesis Techniques and Structural Analysis
Research into the synthesis of triazino and triazolo purine derivatives through innovative chemical reactions expands the toolkit available for drug discovery. The ability to create diverse structural analogues enables the exploration of structure-activity relationships crucial for designing more effective therapeutic agents (Simo et al., 2000).
Exploration of Novel Scaffolds
The exploration of 1,3,5-triazine-based analogues as isosteres to purines has opened new avenues in the design of kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents. This work underscores the importance of molecular diversity and the strategic use of isosterism in medicinal chemistry (Lim & Dolzhenko, 2014).
Development of Fused Purine Analogues
The development of novel fused purine analogues and the subsequent screening of these compounds against a wide range of cancer cell lines highlight the potential of these molecules in cancer therapy. The identification of compounds with potent anticancer activity against various cancer types reinforces the role of fused purine analogues in drug discovery and development (Hassan et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . TRPA1 is a member of the transient receptor potential channel family and plays a key role in pain perception. PDEs 4B/7A are enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction.
Mode of Action
The compound acts by blocking the TRPA1 channel and inhibiting the activity of PDEs 4B/7A . This dual action helps to modulate pain perception and inflammation. The compound’s interaction with these targets leads to a decrease in pain and inflammation.
Biochemical Pathways
The compound affects the pain and inflammation pathways . By blocking the TRPA1 channel, it reduces the perception of pain. By inhibiting PDEs 4B/7A, it modulates the levels of cyclic nucleotides, which are key signaling molecules in inflammation .
Pharmacokinetics
The compound exhibits a favorable pharmacokinetic profile in animal models . .
Result of Action
The compound exhibits significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results, reducing pain and inflammation effectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O2/c1-13-14(2)26-15-16(22(3)19(28)23(4)17(15)27)20-18(26)25(21-13)12-11-24-9-7-5-6-8-10-24/h14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWCBBPCNHPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.